molecular formula C29H57NO4 B14514054 L-Glutamic acid, didodecyl ester CAS No. 62765-52-0

L-Glutamic acid, didodecyl ester

Cat. No.: B14514054
CAS No.: 62765-52-0
M. Wt: 483.8 g/mol
InChI Key: DMTALGRGUIQVPJ-MHZLTWQESA-N
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Description

L-Glutamic acid, didodecyl ester is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, didodecyl ester typically involves the esterification of L-glutamic acid with didodecyl alcohol. One common method involves the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction is carried out by adding TMSCl to a suspension of L-glutamic acid in didodecyl alcohol, followed by stirring at elevated temperatures (e.g., 50°C) until the esterification is complete . The resulting ester can be purified through standard techniques such as evaporation and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, didodecyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester into different reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

L-Glutamic acid, didodecyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, didodecyl ester involves its interaction with various molecular targets and pathways. As an esterified derivative of L-glutamic acid, it can participate in biochemical processes such as protein modification and signaling. The ester groups may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments, facilitating its incorporation into biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, didodecyl ester is unique due to its long-chain didodecyl groups, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to interact with lipid membranes also distinguishes it from shorter-chain ester derivatives.

Properties

CAS No.

62765-52-0

Molecular Formula

C29H57NO4

Molecular Weight

483.8 g/mol

IUPAC Name

didodecyl (2S)-2-aminopentanedioate

InChI

InChI=1S/C29H57NO4/c1-3-5-7-9-11-13-15-17-19-21-25-33-28(31)24-23-27(30)29(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3/t27-/m0/s1

InChI Key

DMTALGRGUIQVPJ-MHZLTWQESA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCC)N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)N

Origin of Product

United States

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